Dansyl-Tyr-Val-Gly (TFA)
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Overview
Description
Dansyl-Tyr-Val-Gly trifluoroacetate salt is a compound used in various scientific research applications. It is a substrate of peptidylglycine monooxygenase, an essential enzyme for the posttranslational amidation of neuroendocrine peptides . The compound has a molecular weight of 684.68 g/mol and a chemical formula of C30H35F3N4O9S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-Tyr-Val-Gly trifluoroacetate salt involves the reaction of dansyl chloride with the free amino groups of peptides and proteins. The reaction sequence includes total acid hydrolysis of the substituted peptide or protein, yielding a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . This method is highly sensitive and is often used in peptide sequence determination .
Industrial Production Methods
Industrial production methods for Dansyl-Tyr-Val-Gly trifluoroacetate salt are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Dansyl-Tyr-Val-Gly trifluoroacetate salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: Substitution reactions are common, especially involving the dansyl group.
Common Reagents and Conditions
Common reagents used in these reactions include dansyl chloride, acids for hydrolysis, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include the dansyl derivative of the N-terminal amino acid and other modified peptides .
Scientific Research Applications
Dansyl-Tyr-Val-Gly trifluoroacetate salt is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Dansyl-Tyr-Val-Gly trifluoroacetate salt involves its role as a substrate for peptidylglycine monooxygenase. This enzyme catalyzes the posttranslational amidation of neuroendocrine peptides, a crucial step in their activation . The molecular targets include the N-terminal amino groups of peptides, and the pathways involved are related to peptide modification and activation .
Comparison with Similar Compounds
Similar Compounds
Dansyl-Tyr-Val-Gly: The non-trifluoroacetate form of the compound.
Dansyl-L-tyrosyl-L-valyl-glycine: Another similar compound used for fluorescence.
Uniqueness
Dansyl-Tyr-Val-Gly trifluoroacetate salt is unique due to its specific role as a substrate for peptidylglycine monooxygenase and its applications in peptide sequence determination and neuroendocrine peptide research .
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O7S.C2HF3O2/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4;3-2(4,5)1(6)7/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35);(H,6,7)/t22-,26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFXBADECYWCQR-QHTHEMFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F3N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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